Methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate
Overview
Description
Methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate is a synthetic organic compound with a complex structure It belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Dioxo Group: The dioxo groups are introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Addition of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is added via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Catalysts: Palladium, copper co-catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of benzyl-substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate: This compound is unique due to its specific substituents and structural features.
Other Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine share some structural similarities but differ in their substituents and biological activities.
Uniqueness
This compound is unique due to its combination of a benzyl group, dioxo-piperazine ring, and prop-2-yn-1-yl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other piperazine derivatives.
Properties
IUPAC Name |
methyl 4-benzyl-3,6-dioxo-2-prop-2-ynylpiperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-7-13-15(20)17(10-12-8-5-4-6-9-12)11-14(19)18(13)16(21)22-2/h1,4-6,8-9,13H,7,10-11H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNBCJVLMNLORS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(C(=O)N(CC1=O)CC2=CC=CC=C2)CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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